molecular formula C9H10BrN3 B1447532 {6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine CAS No. 1216201-06-7

{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine

Cat. No. B1447532
M. Wt: 240.1 g/mol
InChI Key: TWKLTPABXDUHCP-UHFFFAOYSA-N
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Description

“{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine” is a chemical compound with the CAS Number: 1216201-06-7 . It has a molecular weight of 240.1 . The compound is typically stored at normal temperatures and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10BrN3/c1-6-2-7(10)4-13-5-8(3-11)12-9(6)13/h2,4-5H,3,11H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine” is a solid compound . It has a molecular weight of 240.1 . The compound’s InChI key is TWKLTPABXDUHCP-UHFFFAOYSA-N .

Scientific Research Applications

Catalytic Applications

  • Palladium(II) Complexes : Palladium(II) complexes incorporating imidazo[1,2-a]pyridine derivatives have shown excellent catalytic activity in the Suzuki-Miyaura cross-coupling reaction. These complexes are synthesized using a pincer type ONN tridentate Schiff base ligand, indicating their potential in facilitating complex organic synthesis processes (Shukla et al., 2021).

Antiprotozoal Activity

  • Antiprotozoal Agents : Novel dicationic imidazo[1,2-a]pyridines have been identified as potent antiprotozoal agents against T. b. rhodesiense and P. falciparum, showcasing significant in vitro and in vivo activities. These findings underline the potential of imidazo[1,2-a]pyridine derivatives in developing treatments for parasitic infections (Ismail et al., 2004).

Synthesis and Structural Characterization

  • Regioselective Synthesis : A study demonstrates the regioselective synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines, confirming the structures through 2D NMR and X-ray crystallography. This highlights the compound's versatility in generating structurally diverse molecules (Aggarwal et al., 2016).

Biological Activities

  • Immunosuppressive and Immunostimulatory Effects : Certain 6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives, containing imidazo[1,2-a]pyridine moieties, exhibit significant immunosuppressive and immunostimulatory effects, alongside potent cytotoxicity against various cancer cell lines. These derivatives demonstrate the compound's potential in immunotherapy and cancer research (Abdel‐Aziz et al., 2011).

Schiff Bases and Anticonvulsant Activity

  • Schiff Bases as Anticonvulsants : Schiff bases derived from 3-aminomethyl pyridine, incorporating imidazo[1,2-a]pyridine, have been identified to exhibit significant anticonvulsant activity, suggesting their utility in developing new therapeutic agents for epilepsy (Pandey & Srivastava, 2011).

Antimicrobial Activity

  • Aryl Aminomethyl Derivatives : Aryl aminomethyl derivatives of imidazo[1,2-a]pyridine have been synthesized and evaluated for their antimicrobial activity, indicating their potential as new antibacterial and antifungal agents (Kansagara et al., 2016).

Safety And Hazards

The compound is labeled with the signal word “Danger” and is associated with the GHS05 and GHS07 pictograms . It has the hazard statement H302, indicating that it is harmful if swallowed .

properties

IUPAC Name

(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3/c1-6-2-7(10)4-13-5-8(3-11)12-9(6)13/h2,4-5H,3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKLTPABXDUHCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NC(=C2)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine
Reactant of Route 2
{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine
Reactant of Route 3
{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine
Reactant of Route 4
{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine
Reactant of Route 5
{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine
Reactant of Route 6
Reactant of Route 6
{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine

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